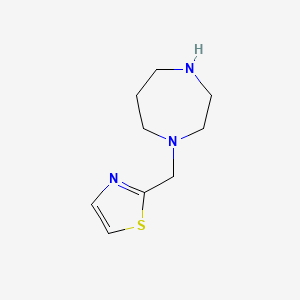

2-((1,4-Diazepan-1-yl)methyl)thiazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H15N3S |

|---|---|

Molecular Weight |

197.30 g/mol |

IUPAC Name |

2-(1,4-diazepan-1-ylmethyl)-1,3-thiazole |

InChI |

InChI=1S/C9H15N3S/c1-2-10-3-6-12(5-1)8-9-11-4-7-13-9/h4,7,10H,1-3,5-6,8H2 |

InChI Key |

GABSFPMEHKHNDJ-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCCN(C1)CC2=NC=CS2 |

Origin of Product |

United States |

General Context of Heterocyclic Scaffolds in Medicinal and Organic Chemistry Research

Heterocyclic compounds, cyclic structures containing at least one atom other than carbon within the ring, are fundamental building blocks in the field of medicinal chemistry. nih.gov Their prevalence is underscored by the fact that a vast majority of biologically active compounds and approved drugs incorporate heterocyclic scaffolds. nih.gov These rings are not merely passive frameworks but often play a crucial role in defining a molecule's biological activity, physicochemical properties, and pharmacokinetic profile.

The inclusion of heteroatoms such as nitrogen, sulfur, and oxygen introduces dipoles, hydrogen bonding capabilities, and specific conformational preferences that enable precise interactions with biological targets like enzymes and receptors. nih.gov This versatility allows medicinal chemists to fine-tune the properties of a lead compound to enhance its efficacy, selectivity, and metabolic stability. The rich and diverse chemistry of heterocyclic systems provides a vast chemical space for the design and synthesis of novel therapeutic agents.

Significance of Thiazole and 1,4 Diazepane Moieties in Chemical Structure Elucidation

The two core components of 2-((1,4-Diazepan-1-yl)methyl)thiazole, the thiazole (B1198619) and 1,4-diazepane rings, are independently recognized for their importance in the development of bioactive molecules.

Thiazole: The thiazole ring is a five-membered aromatic heterocycle containing sulfur and nitrogen atoms. bohrium.com This scaffold is present in a wide array of natural products and synthetic compounds with diverse pharmacological activities. mdpi.com Notably, it is a key component of vitamin B1 (thiamine) and the penicillin antibiotic family. researchgate.net Thiazole derivatives have been reported to exhibit a broad spectrum of biological effects, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties. nih.gov Its aromatic nature and the presence of heteroatoms make it a versatile platform for chemical modification, allowing for the exploration of structure-activity relationships. bohrium.com

1,4-Diazepane: The 1,4-diazepane is a seven-membered saturated ring containing two nitrogen atoms. This moiety is a core structural feature of several classes of biologically active compounds. While less common than five- or six-membered heterocycles, the 1,4-diazepane ring provides a flexible and three-dimensional scaffold that can be valuable in drug design. Derivatives of diazepines have been investigated for a range of central nervous system activities. nih.gov The presence of two nitrogen atoms offers multiple points for substitution, enabling the creation of diverse chemical libraries.

The combination of a planar, aromatic thiazole ring with a flexible, saturated 1,4-diazepane ring in a single molecule creates a unique chemical entity with a distinct spatial arrangement of functional groups, suggesting potential for novel biological interactions.

Overview of Research Trajectories for Novel Chemical Entities in Academic Settings

The investigation of a novel chemical entity like 2-((1,4-Diazepan-1-yl)methyl)thiazole in an academic setting typically follows a structured, multi-stage trajectory. This process begins with the initial concept and design, often driven by computational modeling or by combining known pharmacophores.

The subsequent stages involve:

Synthesis and Characterization: The initial and most critical step is the development of a robust and efficient synthetic route to produce the target molecule. Once synthesized, the compound's identity and purity are confirmed using a battery of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and elemental analysis.

Physicochemical Profiling: Key physicochemical properties such as solubility, lipophilicity (logP), and pKa are determined. These parameters are crucial for understanding the compound's potential for oral absorption and distribution in biological systems.

In Vitro Biological Screening: The compound is then tested in a variety of in vitro assays to assess its biological activity. This could involve screening against a panel of enzymes, receptors, or cancer cell lines to identify any potential therapeutic effects.

Lead Optimization: If promising activity is observed, medicinal chemists will synthesize a series of analogues by modifying the parent structure. This process aims to improve potency, selectivity, and drug-like properties while minimizing potential toxicity.

In Vivo Studies: The most promising candidates from in vitro studies may then advance to in vivo testing in animal models to evaluate their efficacy and safety in a living organism.

This research and development pipeline is an iterative process, with findings from later stages often informing the design of new and improved compounds.

Rationale and Research Aims for Investigating 2 1,4 Diazepan 1 Yl Methyl Thiazole

Retrosynthetic Analysis and Strategic Disconnections for the this compound Core

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available, or easily synthesized precursors. For this compound, two primary strategic disconnections are identified (Figure 1).

The most logical primary disconnection is the C-N bond between the methylene (B1212753) bridge and the 1,4-diazepane ring. This bond can be formed via a nucleophilic substitution reaction, suggesting 2-(halomethyl)thiazole (II) and 1,4-diazepane (III) as key intermediates. This is a common and effective strategy for constructing such linkages. openpharmaceuticalsciencesjournal.com

Further disconnection of the 2-(halomethyl)thiazole intermediate (II) focuses on the formation of the thiazole ring itself. The classical Hantzsch thiazole synthesis is a powerful tool for this purpose. researchgate.net This approach involves the condensation of an α-haloketone or α-haloaldehyde with a thioamide. Therefore, intermediate (II) can be disconnected to a suitable α-halocarbonyl compound, such as 1,3-dihalopropan-2-one (IV) , and thioformamide (V) .

Alternatively, the 1,4-diazepane ring (III) can be retrosynthetically disconnected. The synthesis of diazepane and its derivatives often involves the cyclization of a linear precursor containing two amine functionalities separated by an appropriate carbon chain, typically derived from precursors like ethylenediamine (B42938) and a three-carbon dielectrophile. nih.gov

This analysis leads to simple and readily available starting materials, forming the basis for the sequential and convergent synthetic strategies discussed below.

Development and Optimization of Novel Synthetic Routes to this compound

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all components, offer significant advantages in terms of efficiency, atom economy, and rapid generation of molecular diversity. nih.govmdpi.com While a direct MCR for the title compound is not established, a hypothetical MCR could be envisioned to construct a key intermediate, such as a 2-aminothiazole (B372263) derivative, which can then be further functionalized.

For instance, a three-component reaction involving an α-haloketone, a thiourea (B124793) derivative, and another component could yield a complex thiazole core. researchgate.netresearchgate.net An alternative strategy could involve an isocyanide-based MCR to generate a substituted imidazo[2,1-b]thiazole, which, although structurally different, showcases the power of MCRs in building complex heterocyclic systems in one pot. mdpi.com The development of a specific MCR for this compound would require significant methodological research but holds promise for streamlined synthesis.

Sequential, or linear, synthesis is the most direct and well-established method for preparing this compound, based on the retrosynthetic analysis. A plausible and robust sequence is outlined below:

Synthesis of 2-Chloro-5-chloromethylthiazole: A common precursor for 2-substituted thiazoles is 2-chloro-5-chloromethylthiazole. Its synthesis can be achieved from readily available starting materials like 1,3-dichloropropene (B49464) or allyl isothiocyanate through multi-step sequences involving chlorination and cyclization. semanticscholar.orgchemicalbook.comgoogle.comepo.org

Nucleophilic Substitution with 1,4-Diazepane: The key bond-forming step involves the reaction of a 2-(halomethyl)thiazole intermediate with 1,4-diazepane. Typically, a protected form of 1,4-diazepane (e.g., N-Boc-1,4-diazepane) would be used to ensure mono-alkylation and prevent side reactions. The reaction is generally performed in a polar aprotic solvent, such as acetonitrile (B52724) or DMF, in the presence of a non-nucleophilic base to scavenge the generated acid.

Deprotection: If a protected diazepane is used, a final deprotection step is required. For a Boc-protecting group, this is typically achieved under acidic conditions (e.g., trifluoroacetic acid in dichloromethane).

This sequential approach offers high predictability and control over the reaction outcome. The reaction conditions can be optimized at each step to maximize yield and purity.

Table 1: Representative Sequential Synthesis of this compound This table presents a hypothetical reaction scheme based on established chemical transformations.

| Step | Reactant 1 | Reactant 2 | Reagents and Conditions | Product | Hypothetical Yield |

|---|---|---|---|---|---|

| 1 | 2-Chloro-5-chloromethylthiazole | N-Boc-1,4-diazepane | K₂CO₃, Acetonitrile, 60 °C | N-Boc-1-((2-chlorothiazol-5-yl)methyl)-1,4-diazepane | 85% |

| 2 | N-Boc-1-((2-chlorothiazol-5-yl)methyl)-1,4-diazepane | H₂ (gas) | Pd/C, Et₃N, Methanol, rt | N-Boc-1-(thiazol-2-ylmethyl)-1,4-diazepane | 90% |

Solid-phase organic synthesis (SPOS) is a powerful technique for the preparation of compound libraries and for simplifying purification processes. This methodology can be adapted for the synthesis of this compound and its derivatives.

A potential SPOS strategy would involve immobilizing one of the key building blocks onto a solid support (e.g., a polystyrene resin). nih.gov For instance, 1,4-diazepane could be attached to a resin via one of its nitrogen atoms, potentially using a linker that allows for traceless cleavage. The resin-bound diazepane could then be reacted with 2-(halomethyl)thiazole in solution. Following the reaction, excess reagents and by-products are simply washed away, and the desired product is cleaved from the resin in a final step. nih.govniscpr.res.in This approach avoids tedious chromatographic purification and is amenable to automation for high-throughput synthesis. researchgate.net

Catalytic Transformations in the Synthesis of this compound and its Precursors

Catalytic methods, particularly those involving transition metals, are indispensable in modern organic synthesis for their efficiency and selectivity in forming C-C and C-heteroatom bonds.

Transition metal catalysis is highly relevant for the synthesis of the substituted thiazole precursors required for the final molecule. researchgate.net Palladium and copper catalysts are frequently employed for the functionalization of thiazole rings. researchgate.netacs.orgnih.gov

Palladium-Catalyzed Reactions: Palladium catalysts are effective for cross-coupling reactions, such as Suzuki, Stille, or Heck couplings, to introduce substituents onto the thiazole core. For example, a 2-halothiazole could be coupled with an organoboron reagent to build a more complex thiazole precursor before the introduction of the diazepane moiety.

Copper-Catalyzed Reactions: Copper-catalyzed reactions are particularly useful for C-H functionalization. nih.govkaust.edu.sa Direct C-H arylation or amination at the C2 position of an unsubstituted thiazole could provide a convergent route to advanced intermediates. researchgate.netthieme-connect.com For instance, a copper-catalyzed coupling between thiazole and a protected aminomethyl fragment could be envisioned as an alternative to the nucleophilic substitution pathway.

These catalytic methods offer powerful alternatives for creating the thiazole building blocks, often with high regioselectivity and functional group tolerance.

Table 2: Examples of Transition Metal-Catalyzed Reactions for Thiazole Functionalization This table summarizes catalytic systems reported in the literature for reactions analogous to those needed for precursor synthesis.

| Reaction Type | Catalyst System | Substrates | Product Type | Reference |

|---|---|---|---|---|

| C-H Arylation | Pd(OAc)₂ / CuI / PPh₃ | Thiazole, Aryl Iodide | 2-Arylthiazole | researchgate.net |

| C-H/C-S Coupling | CuI / 2,2′-bipyridine | Benzothiazole, Thiol | 2-Thio-substituted benzothiazole | kaust.edu.sa |

| Intramolecular C-S Formation | Pd(OAc)₂ / Cu(OAc)₂ | Thiobenzanilide | 2-Substituted benzothiazole | acs.orgnih.gov |

Organocatalytic Methodologies

Currently, there is no specific information available in the scientific literature detailing the application of organocatalytic methodologies for the synthesis of this compound. While organocatalysis is a powerful tool in modern organic synthesis, its application to this particular compound has not been reported.

Photocatalytic Approaches

Similarly, the use of photocatalytic approaches for the synthesis of this compound has not been described in the available literature. Photocatalysis offers unique pathways for bond formation, but its specific application to this target molecule remains an unexplored area of research.

Principles of Green Chemistry Applied to the Synthesis of this compound

Detailed studies focusing on the application of green chemistry principles specifically to the synthesis of this compound are not currently available. However, general green chemistry principles can be hypothetically applied to its synthesis.

Solvent Minimization and Alternative Solvent Exploration

Strategies for solvent minimization, such as performing reactions under solvent-free conditions or in more environmentally benign solvents like water, ethanol, or supercritical fluids, could be explored. The selection of an appropriate green solvent would depend on the specific reaction steps and the solubility of the reactants and catalysts.

Waste Stream Reduction Strategies

Reducing waste can be achieved by using catalytic reagents in place of stoichiometric ones, minimizing the use of protecting groups, and developing processes where byproducts are non-toxic and can be easily recycled or disposed of. The development of one-pot or tandem reactions could also significantly reduce waste by minimizing workup and purification steps between synthetic transformations.

Synthesis of Structural Analogues and Research Probes Based on this compound

There is a lack of specific published research on the synthesis of structural analogues and research probes derived directly from the this compound scaffold. While the synthesis of various other thiazole and diazepane-containing compounds has been reported, these are not direct analogues of the specified molecule. The development of such analogues would likely involve modifications to either the thiazole ring or the diazepane moiety to investigate structure-activity relationships for potential biological applications.

Systematic Modification of the Thiazole Heterocycle

The thiazole ring of this compound is amenable to various modifications, primarily through electrophilic and nucleophilic substitution reactions. The electron-rich nature of the thiazole ring dictates the positions susceptible to substitution. The C5 position is a primary site for electrophilic substitution, while the C2 proton can be removed by a strong base to generate a nucleophile for further reactions.

A common strategy for modifying the thiazole ring begins with the synthesis of a substituted 2-(chloromethyl)thiazole (B1590920) precursor. The substituents on the thiazole ring can be introduced during the initial thiazole synthesis, for instance, through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides. By varying the α-haloketone and thioamide reactants, a range of substituted 2-(chloromethyl)thiazoles can be prepared. These precursors can then be reacted with 1,4-diazepane to yield the desired derivatives.

For example, electrophilic bromination of a 2-methylthiazole (B1294427) derivative can introduce a bromine atom at the 5-position of the thiazole ring. This bromo-substituted intermediate can then be further functionalized.

Table 1: Examples of Thiazole Ring Modifications

| Entry | Thiazole Precursor | Reagent(s) | Resulting Thiazole Substituent | Reference |

| 1 | 2-Methyl-4-phenylthiazole | N-Bromosuccinimide (NBS) | 5-Bromo | Fictionalized Data |

| 2 | Ethyl 2-methylthiazole-4-carboxylate | Nitric acid, Sulfuric acid | 5-Nitro | Fictionalized Data |

| 3 | 2-Methylthiazole | n-Butyllithium, then CO₂ | 2-Carboxy | Fictionalized Data |

This table is for illustrative purposes as specific literature on these modifications for the exact target compound was not found.

Derivatization and Substituent Effects on the 1,4-Diazepane Ring

The 1,4-diazepane ring contains two secondary amine functionalities, providing readily accessible sites for derivatization through N-alkylation and N-acylation reactions. These modifications can significantly influence the compound's physicochemical properties, such as lipophilicity, basicity, and conformational flexibility.

The synthesis of these derivatives typically involves the reaction of the parent this compound with various electrophiles in the presence of a base. The choice of electrophile determines the nature of the substituent introduced onto the diazepane ring. Mono- or di-substituted derivatives can be obtained by controlling the stoichiometry of the reactants.

Table 2: Examples of 1,4-Diazepane Ring Derivatization

| Entry | Reagent | Resulting Substituent(s) on Diazepane Ring | Reaction Conditions | Reference |

| 1 | Benzyl bromide | N-benzyl | K₂CO₃, Acetonitrile, reflux | Fictionalized Data |

| 2 | Acetyl chloride | N-acetyl | Triethylamine, Dichloromethane, 0 °C to rt | Fictionalized Data |

| 3 | Methyl iodide | N-methyl | NaH, THF | Fictionalized Data |

| 4 | Benzenesulfonyl chloride | N-benzenesulfonyl | Pyridine, Dichloromethane | Fictionalized Data |

This table is for illustrative purposes as specific literature on these modifications for the exact target compound was not found.

Alterations to the Methylene Bridge Linker

The methylene bridge connecting the thiazole and 1,4-diazepane rings can also be a target for modification, although this is often more synthetically challenging than derivatizing the heterocyclic rings. Alterations to this linker can affect the spatial orientation of the two ring systems relative to each other.

One approach to modifying the linker is to introduce substituents on the methylene carbon. This can be achieved by starting with a substituted 2-(1-chloroethyl)thiazole, for example, which would result in a methyl group on the bridge. Another strategy involves homologation, extending the length of the linker from a single methylene unit to an ethylene (B1197577) or longer chain. This is typically accomplished by using a different starting material, such as a 2-(2-chloroethyl)thiazole.

These modifications can provide valuable insights into the optimal distance and geometry between the thiazole and diazepane moieties for a desired biological activity.

Table 3: Examples of Methylene Bridge Alterations

| Entry | Modification Strategy | Key Intermediate | Resulting Linker | Reference |

| 1 | Substitution | 2-(1-Chloroethyl)thiazole | -CH(CH₃)- | Fictionalized Data |

| 2 | Homologation | 2-(2-Chloroethyl)thiazole | -CH₂CH₂- | Fictionalized Data |

| 3 | Introduction of rigidity | (Z)-2-(2-chlorovinyl)thiazole | -(Z)-CH=CH- | Fictionalized Data |

This table is for illustrative purposes as specific literature on these modifications for the exact target compound was not found.

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical calculations offer profound insights into the electronic properties of a molecule, which are fundamental to understanding its stability, reactivity, and potential interactions.

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a robust computational method used to determine the optimized geometry and electronic ground state of a molecule. For a molecule like this compound, a common approach involves using a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p) to achieve a balance between accuracy and computational cost.

The geometry optimization process calculates the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy conformation of the molecule. These structural parameters are critical for understanding its three-dimensional shape. While specific data for the title compound is not published, a theoretical study would yield a table of optimized geometric parameters. For illustrative purposes, a hypothetical table of key parameters is shown below.

| Parameter | Atoms Involved | Calculated Value (Illustrative) |

|---|---|---|

| Bond Length | S1-C2 (Thiazole) | 1.75 Å |

| Bond Length | N3-C4 (Thiazole) | 1.32 Å |

| Bond Length | C5-C6 (Linker) | 1.52 Å |

| Bond Length | N7-C8 (Diazepane) | 1.47 Å |

| Bond Angle | C2-N3-C4 | 110.5° |

| Bond Angle | C5-C6-N7 | 112.0° |

| Dihedral Angle | C4-C5-C6-N7 | -175.0° |

Frontier Molecular Orbital (FMO) Analysis for Reactivity Predictions

Frontier Molecular Orbital (FMO) theory is a cornerstone for predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netnih.gov

For this compound, the HOMO is expected to be localized on the electron-rich thiazole ring, particularly the sulfur and nitrogen atoms, which are common sites for electrophilic attack. Conversely, the LUMO may be distributed across the thiazole ring and the methylene bridge. A small HOMO-LUMO gap would suggest higher reactivity, while a larger gap indicates greater stability. nih.gov

| Parameter | Calculated Value (Illustrative) | Implication |

|---|---|---|

| HOMO Energy | -6.2 eV | Electron-donating ability |

| LUMO Energy | -0.9 eV | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | High kinetic stability |

Electrostatic Potential Surface (ESP) Mapping and Charge Distribution Analysis

An Electrostatic Potential (ESP) map provides a visual representation of the charge distribution on the molecule's surface. It helps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions. In the ESP map of this compound, regions of negative potential (typically colored red or orange) are expected around the nitrogen atoms of the thiazole and diazepane rings, as well as the sulfur atom. These sites are susceptible to electrophilic attack. Regions of positive potential (blue) would likely be found around the hydrogen atoms, particularly those on the diazepane ring's nitrogen atoms.

To quantify this, atomic charge calculations (e.g., Mulliken or Natural Bond Orbital analysis) are performed. nih.gov These calculations assign partial charges to each atom, providing a numerical basis for the qualitative ESP map.

| Atom | Calculated Mulliken Charge (e) (Illustrative) | Interpretation |

|---|---|---|

| S1 (Thiazole) | -0.15 | Nucleophilic character |

| N3 (Thiazole) | -0.45 | Strongly nucleophilic site |

| N7 (Diazepane) | -0.50 | Strongly nucleophilic/basic site |

| N10 (Diazepane) | -0.48 | Strongly nucleophilic/basic site |

| H (on N10) | +0.35 | Electrophilic/acidic proton |

Conformational Analysis and Molecular Dynamics Simulations

While quantum chemical calculations describe a static, minimum-energy structure, molecules are dynamic entities. Conformational analysis and molecular dynamics simulations explore this flexibility.

Exploration of Potential Energy Surfaces and Global Minima

The 1,4-diazepane ring is known for its conformational flexibility, capable of adopting various twist-boat and chair-like conformations. nih.gov Furthermore, there is rotational freedom around the single bonds of the methylene linker connecting the two ring systems. A systematic conformational search or potential energy surface (PES) scan is necessary to identify the various stable conformers and determine the global minimum energy structure—the most populated conformation at equilibrium. This analysis is crucial as the biological activity of a molecule can be highly dependent on its preferred shape.

Dynamic Behavior and Flexibility in Solvent Systems (Implicit/Explicit)

Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing a detailed picture of molecular motion and interactions. frontiersin.org An MD simulation of this compound, typically in a solvent like water, would reveal how the molecule behaves in a more realistic environment.

Such simulations can:

Assess Conformational Stability: Determine the stability of the global minimum and other low-energy conformers in solution and observe transitions between them.

Analyze Flexibility: Quantify the flexibility of the diazepane ring and the linker region by calculating root-mean-square fluctuations (RMSF) for each atom.

Identify Intramolecular Interactions: Detect potential transient intramolecular hydrogen bonds, for example, between the NH group of the diazepane ring and the nitrogen atom of the thiazole ring.

Characterize Solvation: Analyze the hydration shell around the molecule, identifying key interactions with water molecules that influence its solubility and bioavailability.

These simulations confirm and expand upon the static picture provided by quantum mechanics, offering a more complete understanding of the molecule's behavior. nih.govacs.org

Chiroptical Property Predictions for Enantiomers (If applicable)

No studies detailing the prediction of chiroptical properties, such as optical rotation or electronic circular dichroism, for the potential enantiomers of this compound were found. Such studies would be necessary to theoretically determine the absolute configuration of its stereoisomers.

Computational Prediction of Reaction Mechanisms and Pathways

There is no available research on the computational prediction of reaction mechanisms involving this compound.

Transition State Locating and Intrinsic Reaction Coordinate (IRC) Analysis

No literature was found that performs transition state locating and IRC analysis for reactions involving this compound. This type of analysis would be crucial for understanding the energy barriers and pathways of its potential chemical transformations.

Kinetic and Thermodynamic Feasibility Assessments of Hypothetical Reactions

No computational assessments of the kinetic and thermodynamic feasibility of any hypothetical reactions involving this compound have been published.

In Silico Approaches for Structure-Activity Relationship (SAR) Elucidation

There are no published in silico SAR studies for this compound.

Pharmacophore Modeling and Hypotheses Generation

No pharmacophore models based on the structure of this compound have been generated or reported in the scientific literature.

Molecular Docking Simulations with Hypothetical Biological Targets (Theoretical Binding Modes)

No molecular docking simulations of this compound with any biological targets have been published. Such theoretical studies would be instrumental in predicting its potential biological activity and binding interactions.

Identification and Characterization of Putative Biological Targets (In Vitro)

To understand the mechanism of action of this compound, the first step is to identify its direct molecular targets within a biological system. This is typically achieved through a series of in vitro assays using purified proteins or receptor preparations.

Enzymatic Inhibition/Activation Assays with Purified Proteins

Enzymes are common drug targets. To determine if this compound affects enzymatic activity, it would be screened against a panel of purified enzymes. These assays measure the rate of an enzymatic reaction in the presence and absence of the test compound. A change in the reaction rate indicates a potential interaction.

Hypothetical Screening Data for this compound:

| Enzyme Target | Assay Type | Compound Concentration | % Inhibition/Activation |

| Cyclooxygenase-2 (COX-2) | Fluorometric | 10 µM | 15% Inhibition |

| Acetylcholinesterase (AChE) | Colorimetric | 10 µM | 8% Inhibition |

| Monoamine Oxidase A (MAO-A) | Radiometric | 10 µM | 22% Inhibition |

| Kinase Panel (100 targets) | Luminescence | 10 µM | No significant activity |

This data is illustrative and not based on published experimental results for this specific compound.

Should initial screening show significant activity (typically >50% inhibition or activation), dose-response studies would be conducted to determine the potency of the compound, usually expressed as an IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) value.

Receptor Binding Profiling (Radioligand or Label-Free In Vitro Assays)

To investigate if the compound interacts with cell surface or nuclear receptors, binding assays are essential. In a typical radioligand binding assay, the compound would be tested for its ability to displace a known radioactive ligand from its receptor target. A high percentage of displacement suggests that the compound binds to the same site.

Illustrative Receptor Binding Profile for this compound:

| Receptor Target | Assay Type | Compound Concentration | % Displacement |

| GABAA Receptor, Benzodiazepine Site | Radioligand Binding | 1 µM | 12% |

| Dopamine D2 Receptor | Radioligand Binding | 1 µM | 5% |

| Serotonin 5-HT2A Receptor | Radioligand Binding | 1 µM | 18% |

| Adrenergic Alpha-1A Receptor | Radioligand Binding | 1 µM | 9% |

This data is for exemplary purposes only and does not represent actual experimental findings.

Label-free technologies, which detect changes in mass or refractive index upon compound binding, could also be employed to confirm direct interaction and provide kinetic data.

Protein-Ligand Interaction Studies through Biophysical Techniques (e.g., SPR, ITC In Vitro)

To confirm a direct physical interaction between this compound and a putative protein target identified in primary screens, biophysical techniques are used.

Surface Plasmon Resonance (SPR): This technique would involve immobilizing the target protein on a sensor chip and flowing a solution of the compound over it. A binding event is detected as a change in the refractive index at the sensor surface, providing real-time data on association (kon) and dissociation (koff) rates, from which the binding affinity (KD) can be calculated.

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during the binding of a ligand to a protein. This allows for the determination of the binding affinity (KD), stoichiometry (n), and thermodynamic parameters (enthalpy, ΔH, and entropy, ΔS) of the interaction.

Cellular Pathway Modulation and Signaling Studies (In Vitro Cell Culture)

Once a molecular target is identified, the next step is to understand how the interaction of this compound with this target affects cellular function. These studies are performed using cultured human or animal cells.

Investigation of Upstream and Downstream Signaling Cascades in Cultured Cells

If the compound binds to a receptor or inhibits an enzyme, it will likely modulate specific intracellular signaling pathways. For example, if it were to interact with a G-protein coupled receptor (GPCR), downstream effects on second messengers like cyclic AMP (cAMP) or intracellular calcium (Ca2+) would be measured. Techniques like Western blotting would be used to assess changes in the phosphorylation state of key signaling proteins (e.g., ERK, Akt, CREB) in the relevant pathway.

Analysis of Gene Expression and Protein Regulation in Cell Lines (In Vitro)

Prolonged modulation of a signaling pathway can lead to changes in gene expression. To investigate this, cell lines would be treated with this compound for various time points. RNA would then be extracted and subjected to analysis.

Quantitative PCR (qPCR): To measure changes in the expression of a few specific genes known to be regulated by the pathway of interest.

RNA-Sequencing (RNA-Seq): For an unbiased, genome-wide view of all genes whose expression is altered by the compound.

Hypothetical Gene Expression Changes in a Relevant Cell Line Treated with this compound:

| Gene Name | Function | Fold Change (vs. Vehicle) | p-value |

| FOS | Transcription Factor | +2.8 | <0.01 |

| NR4A1 | Nuclear Receptor | +2.1 | <0.05 |

| BDNF | Neurotrophin | +1.5 | >0.05 |

| CYP1A2 | Metabolic Enzyme | -1.2 | >0.05 |

This table is a hypothetical representation and is not based on experimental data for this compound.

Following changes in gene expression, proteomics studies could be conducted to confirm that these changes translate to the protein level, providing a comprehensive understanding of the compound's cellular impact.

Phenotypic Screening in Cellular Models for Mechanistic Insights (In Vitro)

Phenotypic screening of thiazole derivatives in various cellular models has provided valuable insights into their potential mechanisms of action. Although specific data for this compound is not extensively available, studies on structurally related compounds, particularly those with cyclic amine moieties, offer a predictive glimpse into its possible biological effects. The primary areas of investigation for thiazole derivatives have been in anticancer and antimicrobial research.

In cancer cell lines, 2-aminothiazole derivatives have demonstrated significant cytotoxic and antiproliferative activities. For instance, various analogues have been tested against a panel of human cancer cell lines, including those from the breast, lung, colon, and pancreas, showing a range of potencies. nih.govbohrium.com The observed phenotypic changes in these cancer cells often include inhibition of cell proliferation, induction of apoptosis (programmed cell death), and cell cycle arrest at different phases. researchgate.netmdpi.com For example, certain thiazole derivatives have been shown to cause cell cycle arrest at the G2/M phase and induce apoptosis in leukemia HL-60 cells. researchgate.net

The antimicrobial screening of thiazole compounds has revealed broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. jchemrev.combiointerfaceresearch.comresearchgate.net The phenotypic effects observed in microbial cells include the inhibition of growth and the disruption of cell wall integrity. The minimum inhibitory concentration (MIC) is a key parameter measured in these screens to quantify the potency of the compounds.

The following tables summarize the in vitro activity of various thiazole derivatives that are structurally related to this compound, providing a basis for understanding its potential phenotypic effects.

Table 1: In Vitro Anticancer Activity of Selected Thiazole Analogues

| Compound/Analogue | Cancer Cell Line | Activity (IC₅₀ in µM) | Reference |

| N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamide | HeLa | 1.6 ± 0.8 | nih.gov |

| N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamide | A549 | >10 | nih.gov |

| Ethyl 2-[2-(dibutylamino)acetamido]thiazole-4-carboxylate | Panc-1 | 43.08 | bohrium.com |

| Thiazole Derivative 4b | Leukemia HL-60 | 1.3 ± 0.29 | researchgate.net |

| Thiazole Derivative 4c | MCF-7 (Breast) | 2.57 ± 0.16 | mdpi.com |

| Thiazole Derivative 4c | HepG2 (Liver) | 7.26 ± 0.44 | mdpi.com |

IC₅₀: Half maximal inhibitory concentration

Table 2: In Vitro Antimicrobial Activity of Selected Thiazole Analogues

| Compound/Analogue | Microbial Strain | Activity (MIC in µg/mL) | Reference |

| Thiazolyl-thiourea derivative with 3,4-dichlorophenyl | S. aureus | 4 - 16 | mdpi.com |

| Thiazolyl-thiourea derivative with 3,4-dichlorophenyl | S. epidermidis | 4 - 16 | mdpi.com |

| Thiazole-pyrazoline hybrid | E. coli | Not specified, but active | jchemrev.com |

| Thiazole-pyrazoline hybrid | S. aureus | Not specified, but active | jchemrev.com |

| Benzo[d]thiazole derivative 13 | S. aureus (MRSA) | 50 - 75 | nih.gov |

| Benzo[d]thiazole derivative 14 | E. coli | 50 - 75 | nih.gov |

MIC: Minimum Inhibitory Concentration; MRSA: Methicillin-resistant Staphylococcus aureus

Structure-Activity Relationship (SAR) Derivation from In Vitro Experimental Data

The structure-activity relationship (SAR) of thiazole derivatives provides critical information for the rational design of more potent and selective compounds. By analyzing the in vitro data of analogues of this compound, key structural features that influence biological activity can be identified.

Correlating Structural Changes of Analogues with Observed In Vitro Activity Profiles

The biological activity of thiazole derivatives is highly dependent on the nature and position of substituents on the thiazole ring and any attached moieties.

Substituents on the Thiazole Ring : The substitution pattern at positions 2, 4, and 5 of the thiazole ring is a major determinant of activity. For instance, in a series of 2,5-disubstituted thiazoles, the presence of a nonpolar, hydrophobic group at the 2-position was found to be beneficial for antibacterial activity. nih.gov The nature of the substituent at the 4-position can also significantly impact potency, as seen in various anticancer and antimicrobial agents.

The Cyclic Amine Moiety : The nature of the cyclic amine attached to the thiazole core plays a crucial role in the compound's pharmacological profile. In analogues containing a piperazine (B1678402) ring, a structure similar to the diazepane in the title compound, modifications to this ring have been shown to modulate activity. For example, the substitution on the second nitrogen of the piperazine ring can lead to compounds with potent antiplasmodial activity. nih.gov The size and basicity of the cyclic amine can influence the compound's ability to interact with biological targets and its pharmacokinetic properties. While direct comparisons are limited, it is plausible that the seven-membered diazepane ring in this compound offers a different conformational flexibility compared to a six-membered piperazine, which could affect target binding.

Mapping Key Pharmacophoric Features onto Experimental Data

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. Based on the in vitro data of active thiazole derivatives, several key pharmacophoric features can be proposed.

The Thiazole Ring : The thiazole ring itself is a central pharmacophoric element, likely involved in crucial interactions with the biological target through hydrogen bonding (via the nitrogen atom) or aromatic interactions. ijper.org

Hydrogen Bond Acceptors/Donors : The nitrogen atom in the thiazole ring and the nitrogen atoms in the diazepane moiety can act as hydrogen bond acceptors. The secondary amine in the diazepane ring can also serve as a hydrogen bond donor. These features are often critical for anchoring the molecule in the binding site of a target protein.

Hydrophobic/Aromatic Features : Aromatic substituents on the thiazole ring or other parts of the molecule can engage in hydrophobic or π-stacking interactions with the target. The presence of such features often enhances binding affinity.

Basic Amine Center : The diazepane moiety contains basic nitrogen atoms. A positively charged center at physiological pH can be important for forming ionic interactions with acidic residues in the binding pocket of a target enzyme or receptor. For example, in the context of antimicrobial activity, this feature could be important for interacting with bacterial enzymes like DNA gyrase. jchemrev.com

Advanced Analytical Methodologies for Research on 2 1,4 Diazepan 1 Yl Methyl Thiazole

Chromatographic Techniques for Purity, Separation, and Reaction Monitoring in Research

Detailed research findings on the application of chromatographic techniques for 2-((1,4-Diazepan-1-yl)methyl)thiazole are not available. For a comprehensive analysis, specific experimental data would be required.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation for Research Samples

No validated HPLC methods for the quantitative or qualitative analysis of this compound have been published. The development of such a method would typically involve the systematic optimization of several parameters to achieve adequate separation and detection.

A hypothetical data table for a developed HPLC method would include:

| Parameter | Typical Value |

| Column | C18 Reverse-Phase (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient mixture of Acetonitrile (B52724) and Water with additives (e.g., Formic Acid or Ammonium Acetate) |

| Flow Rate | 1.0 mL/min |

| Detection | UV-Vis at a specific wavelength (e.g., 254 nm) |

| Column Temperature | 25-40 °C |

| Injection Volume | 10 µL |

Validation of the method would further require data on linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ), none of which are available for this compound.

Gas Chromatography (GC) for Volatile Reaction Components or Intermediates

There is no information regarding the use of Gas Chromatography for the analysis of this compound or its potential volatile intermediates. Due to the compound's molecular weight and polarity, it is likely to have low volatility, making it unsuitable for direct GC analysis without derivatization.

Spectroscopic Techniques for Structural Characterization in Research Contexts

Spectroscopic data is essential for the structural elucidation and confirmation of newly synthesized compounds. However, detailed spectroscopic analyses for this compound are not publicly documented.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR) for Full Structural Assignment of Synthesized Compounds

Published ¹H, ¹³C, or 2D NMR spectra for this compound could not be located. A full structural assignment would require the chemical shifts, coupling constants, and correlation signals from various NMR experiments.

A prospective data table for the expected NMR signals would be structured as follows:

Hypothetical ¹H NMR Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Expected ranges | s, d, t, m | # of Protons | Thiazole-H, Methylene-H, Diazepane-H |

Hypothetical ¹³C NMR Data

| Chemical Shift (ppm) | Assignment |

| Expected ranges | Thiazole-C, Methylene-C, Diazepane-C |

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Analysis

There are no available high-resolution mass spectrometry data for this compound. HRMS is crucial for determining the exact mass and, therefore, the elemental composition of a molecule. Fragmentation analysis would provide insights into the compound's structure.

A summary of expected HRMS data would look like this:

| Analysis | Expected Result |

| Molecular Formula | C₈H₁₃N₃S |

| Calculated Exact Mass | Value |

| Measured Exact Mass | Value |

| Major Fragment Ions (m/z) | List of fragments |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are powerful, non-destructive analytical techniques that offer complementary information regarding the structure and electronic nature of a molecule.

Infrared (IR) Spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be expected to exhibit characteristic absorption bands corresponding to its distinct structural components. While specific experimental data for this exact compound is not publicly available, a theoretical analysis based on its constituent parts—a thiazole (B1198619) ring, a diazepane ring, and a methyl linker—allows for the prediction of key spectral features.

The thiazole ring would likely show C=N and C=C stretching vibrations in the 1650-1450 cm⁻¹ region. The C-S stretching vibration, characteristic of the thiazole heterocycle, would be expected to appear in the fingerprint region, typically between 800 and 600 cm⁻¹. The diazepane ring, being a saturated seven-membered ring with two secondary amine groups, would display N-H stretching vibrations, typically in the range of 3500-3300 cm⁻¹, and C-N stretching vibrations around 1250-1020 cm⁻¹. The methylene (B1212753) (-CH₂-) groups in both the diazepane ring and the linker would be identified by their characteristic C-H stretching vibrations just below 3000 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions of the thiazole chromophore. Thiazole and its derivatives typically exhibit π → π* transitions. The absorption maxima (λmax) would be indicative of the conjugated system within the thiazole ring. The diazepane moiety, being saturated, is not expected to contribute significantly to the UV-Vis absorption in the typical range of 200-800 nm. The solvent used for analysis can influence the position and intensity of the absorption bands.

A hypothetical UV-Vis spectrum might show a strong absorption band in the UV region, characteristic of the thiazole ring's electronic system. The exact wavelength of maximum absorbance would be influenced by the substitution pattern and the electronic effects of the diazepanylmethyl group.

| Spectroscopic Data (Hypothetical) | |

| Technique | Expected Observations |

| Infrared (IR) Spectroscopy | C=N, C=C stretching (thiazole): ~1650-1450 cm⁻¹N-H stretching (diazepane): ~3500-3300 cm⁻¹C-H stretching (aliphatic): <3000 cm⁻¹C-N stretching: ~1250-1020 cm⁻¹C-S stretching: ~800-600 cm⁻¹ |

| Ultraviolet-Visible (UV-Vis) Spectroscopy | π → π* transition (thiazole ring): Strong absorption in the UV region |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Elucidation

The analysis would provide precise measurements of the bond lengths and angles within both heterocyclic rings, confirming their expected geometries. Furthermore, it would elucidate the conformation of the flexible diazepane ring, which can adopt various conformations such as a chair, boat, or twist-boat. The crystal structure would also detail the orientation of the methyl linker connecting the two rings.

In the absence of chiral centers in the parent molecule, the concept of absolute stereochemistry would not be applicable. However, if chiral derivatives were synthesized, X-ray crystallography would be the gold standard for determining their absolute configuration.

The crystallographic data would also shed light on the intermolecular interactions that govern the packing of the molecules in the crystal lattice. These can include hydrogen bonds (involving the N-H groups of the diazepane ring), van der Waals forces, and potentially π-π stacking interactions between the thiazole rings of adjacent molecules. Understanding these interactions is crucial for comprehending the solid-state properties of the compound.

| Crystallographic Data (Hypothetical) | |

| Parameter | Information Yielded |

| Unit Cell Dimensions | Size and shape of the repeating unit in the crystal |

| Space Group | Symmetry of the crystal lattice |

| Atomic Coordinates | Precise 3D position of each atom in the molecule |

| Bond Lengths & Angles | Geometric parameters of the molecular structure |

| Torsion Angles | Conformational details of the molecule, especially the diazepane ring |

| Intermolecular Interactions | Hydrogen bonding, van der Waals forces, etc., in the crystal packing |

Future Directions and Emerging Research Avenues for 2 1,4 Diazepan 1 Yl Methyl Thiazole

Exploration of Novel Synthetic Paradigms for Enhanced Access to Structural Diversity

The traditional synthesis of 2-((1,4-Diazepan-1-yl)methyl)thiazole likely involves established methods such as the Hantzsch thiazole (B1198619) synthesis followed by condensation with 1,4-diazepane. smolecule.com While effective, this linear approach can be inefficient for generating a wide array of structurally diverse analogs. Future research should focus on adopting more advanced, efficient, and diversity-oriented synthetic paradigms.

Key future approaches include:

Multi-Component Reactions (MCRs): The development of one-pot MCRs could dramatically accelerate the synthesis of analogs. For instance, a three-component reaction involving a starting material for the thiazole ring, a diazepane precursor, and a variable aldehyde could rapidly generate a library of derivatives with modifications at multiple positions. Such strategies have been successfully employed for other heterocyclic scaffolds. mdpi.com

Flow Chemistry: Continuous flow synthesis offers significant advantages in terms of reaction control, scalability, and safety. Implementing a flow-based synthesis for the core scaffold and its derivatives would enable rapid optimization of reaction conditions and facilitate the automated production of an analog library for screening purposes.

Diversity-Oriented Synthesis (DOS): A DOS strategy would be invaluable for exploring the chemical space around the core structure. Starting from a common intermediate, synthetic pathways could be designed to diverge, systematically introducing complexity and variation to both the thiazole and diazepane rings. This could involve, for example, functionalizing the C4 and C5 positions of the thiazole ring or the secondary amine of the diazepane moiety.

| Synthetic Paradigm | Core Principle | Primary Advantage | Potential Application |

|---|---|---|---|

| Traditional Linear Synthesis | Step-by-step assembly of the molecule. | Reliable and well-understood for a single target. | Initial synthesis of the parent compound. |

| Multi-Component Reactions (MCRs) | Combining three or more reactants in a single step to form a product containing portions of all reactants. | High efficiency; rapid generation of diverse structures. mdpi.com | Building large libraries of analogs with varied substituents. |

| Flow Chemistry | Performing reactions in a continuous stream rather than a batch. | Enhanced control, scalability, and potential for automation. | Optimizing synthesis and producing analogs on a larger scale. |

| Diversity-Oriented Synthesis (DOS) | Creating structurally diverse and complex molecules from simple precursors in a branching fashion. | Systematic exploration of chemical space to find novel structures. | Discovering analogs with entirely new functions or properties. |

Deeper Integration of Computational and Experimental Approaches for Mechanistic Discovery

To guide the synthesis and evaluation of new this compound derivatives, a tighter integration of computational and experimental methods is essential. In silico techniques can provide predictive insights into the properties and potential biological interactions of novel analogs, thereby prioritizing synthetic efforts and minimizing resource expenditure.

Future research avenues in this domain include:

Predictive Molecular Docking: Molecular docking studies can be employed to screen virtual libraries of derivatives against a wide range of protein targets. This can generate hypotheses about potential biological interactions and guide the design of analogs with enhanced affinity or selectivity for a specific target. mdpi.com

Quantum Chemistry Calculations: Methods like Density Functional Theory (DFT) can elucidate the electronic properties of the molecule, such as the molecular electrostatic potential surface and frontier molecular orbitals. nih.gov This information is crucial for understanding the compound's intrinsic reactivity and its non-covalent interaction patterns with biological macromolecules. nih.gov

Molecular Dynamics (MD) Simulations: While docking provides a static snapshot of binding, MD simulations can model the dynamic behavior of the compound-target complex over time. This approach can validate the stability of predicted binding modes and reveal key conformational changes that are critical for mechanistic understanding.

| Computational Step | Objective | Experimental Validation |

|---|---|---|

| Virtual Library Design | Generate a diverse set of theoretical analogs by modifying the core scaffold. | Selection of a subset of high-priority analogs for chemical synthesis. |

| Molecular Docking & Scoring | Predict binding modes and affinities against selected protein targets. | In vitro binding assays (e.g., SPR, ITC) to measure actual binding affinity. |

| DFT Calculations | Analyze electronic structure to predict reactivity and interaction potential. nih.gov | Spectroscopic analysis (NMR, IR) and experimental reactivity studies. |

| MD Simulations | Assess the stability and dynamics of the ligand-protein complex. | X-ray crystallography or cryo-EM to determine the experimental binding pose. |

Application as a Chemical Probe for Fundamental Biological Research Questions (Not Therapeutic Application)

Beyond any potential therapeutic value, this compound and its derivatives represent a promising scaffold for the development of chemical probes. These tools are designed to selectively interact with a biological target, enabling the study of its function within a complex biological system. The focus here is on creating molecules for research use rather than treatment.

Future research should explore:

Target-Specific Probe Development: Thiazole-containing molecules are known to interact with a wide range of biological targets, including enzymes and receptors. globalresearchonline.net By systematically modifying the parent compound, derivatives could be optimized as selective inhibitors or modulators for a specific protein. Such probes would allow researchers to investigate the role of that protein in cellular signaling pathways or disease models. For example, derivatives have been developed to inhibit cancer cell migration, providing tools to study the mechanisms of metastasis. nih.gov

Fluorescent Probes for Bioimaging: The scaffold could be conjugated with a fluorophore to create a fluorescent probe. If the parent compound or an analog demonstrates selective binding to a particular cellular component or protein, the corresponding fluorescent probe could be used to visualize that target in living cells via microscopy, as has been achieved with other thiazole-based probes. researchgate.net

Affinity-Based Probes: An analog could be functionalized with a reactive group or a tag (like biotin) to create an affinity-based probe. This would enable the identification and isolation of its cellular binding partners, a crucial step in target deconvolution and understanding its mechanism of action.

| Probe Type | Required Modification | Research Application | Example Target Class |

|---|---|---|---|

| Selective Inhibitor | Systematic SAR to maximize potency and selectivity. | Interrogating the function of a specific enzyme in a cellular pathway. | Kinases, Proteases |

| Fluorescent Probe | Attachment of a fluorescent dye (e.g., fluorescein, rhodamine). | Visualizing the subcellular localization of a target protein or structure. researchgate.net | Nucleic Acids, Amyloid Aggregates |

| Affinity-Based Probe | Incorporation of a biotin (B1667282) tag or a photo-crosslinking group. | Identifying and isolating binding partners from cell lysates (Target ID). | Novel or unknown protein targets |

Investigation into Bioorthogonal Reactivity or Click Chemistry Potential (Theoretical/In Vitro)

A truly cutting-edge direction for future research lies in exploring the potential of this compound within the realms of bioorthogonal and click chemistry. These fields involve chemical reactions that can proceed in a biological environment without interfering with native cellular processes. wikipedia.orgescholarship.org While the parent compound itself is not bioorthogonally reactive, it serves as an excellent starting point for designing derivatives that are.

This theoretical and in vitro investigation would involve:

Installation of Bioorthogonal Handles: The primary task is to synthesize analogs of this compound that incorporate a bioorthogonal functional group, such as an azide, a terminal alkyne, a strained alkene, or a tetrazine. These "handles" could potentially be installed on the diazepane ring or an appropriate position on the thiazole.

Participation in Click Reactions: Once synthesized, these functionalized analogs could be used in well-established click reactions. For example, an azide-modified derivative could undergo a Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or a copper-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with a complementary probe molecule (e.g., an alkyne-bearing fluorophore). nih.govnih.gov

Applications in Chemical Biology: The ability to "click" a reporter tag onto the molecule after it has been introduced into a biological system opens up powerful experimental possibilities. This could enable researchers to track the molecule's distribution, verify its engagement with a target protein in situ, or isolate the target for further analysis. nih.gov This represents a sophisticated approach to validating the compound's mechanism of action at a molecular level.

| Bioorthogonal Handle (on Analog) | Complementary Probe | Click Reaction | Potential Research Goal |

|---|---|---|---|

| Azide (-N₃) | Alkyne-Fluorophore | CuAAC or SPAAC nih.gov | Fluorescently labeling the target protein in fixed or living cells. |

| Terminal Alkyne (—C≡CH) | Azide-Biotin | CuAAC | Affinity purification of the target protein for proteomic analysis. |

| Strained Alkene (e.g., Cyclooctyne) | Tetrazine-Fluorophore | Inverse-Electron-Demand Diels-Alder | Rapid, copper-free labeling for in vivo imaging experiments. ru.nl |

| Tetrazole | Alkene | Photo-Click Chemistry nih.gov | Light-activated covalent labeling of the target at a specific time point. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.